molecular formula C13H9N3O2 B6266903 2-[(1,3-dioxaindan-5-yl)amino]pyridine-4-carbonitrile CAS No. 1021022-88-7

2-[(1,3-dioxaindan-5-yl)amino]pyridine-4-carbonitrile

Cat. No.: B6266903
CAS No.: 1021022-88-7
M. Wt: 239.2
InChI Key:
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Description

2-[(1,3-Dioxaindan-5-yl)amino]pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a carbonitrile group and an amino group linked to a 1,3-dioxaindan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,3-dioxaindan-5-yl)amino]pyridine-4-carbonitrile typically involves the following steps:

    Formation of 1,3-Dioxaindan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination Reaction: The 1,3-dioxaindan derivative is then reacted with 4-chloropyridine-2-carbonitrile in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino or aldehyde derivatives.

    Substitution: Halogenated pyridine derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of enzyme inhibitors.
  • Studied for its antimicrobial properties.

Medicine:

  • Investigated for its potential as an anticancer agent.
  • Explored for its use in the treatment of neurological disorders.

Industry:

  • Utilized in the production of advanced materials with specific electronic properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(1,3-dioxaindan-5-yl)amino]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with nucleic acid synthesis.

Comparison with Similar Compounds

    2-Aminopyridine-4-carbonitrile: Lacks the 1,3-dioxaindan moiety, resulting in different chemical properties and biological activities.

    1,3-Dioxaindan-5-ylamine: Does not contain the pyridine ring, limiting its applications in medicinal chemistry.

Uniqueness: 2-[(1,3-Dioxaindan-5-yl)amino]pyridine-4-carbonitrile is unique due to the combination of the 1,3-dioxaindan moiety and the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

CAS No.

1021022-88-7

Molecular Formula

C13H9N3O2

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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